molecular formula C8H10N2O3 B7764613 2-(2,6-dimethyl-4-oxo-1H-pyrimidin-5-yl)acetic acid

2-(2,6-dimethyl-4-oxo-1H-pyrimidin-5-yl)acetic acid

Cat. No.: B7764613
M. Wt: 182.18 g/mol
InChI Key: VOOQEOLOKRTHEB-UHFFFAOYSA-N
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Description

This compound has a molecular formula of C8H10N2O3 and a molecular weight of 182.18 g/mol . It is primarily used in proteomics research and has various applications in scientific studies.

Mechanism of Action

Target of Action

CID 1084363, also known as CID-103, is a fully human IgG1 anti-CD38 monoclonal antibody . It recognizes a unique epitope on CD38 , a molecule found on the surface of many immune cells. CD38 plays a crucial role in cell adhesion, signal transduction, and calcium signaling .

Mode of Action

CID 1084363 was engineered to have strong activity against CD38 malignant cells . It binds to CD38, leading to the activation of immune responses that result in the death of CD38-expressing cells . The exact molecular interactions and changes resulting from this binding are still under investigation.

Biochemical Pathways

The biochemical pathways affected by CID 1084363 are primarily related to the immune response against cancer cells. By targeting CD38, CID 1084363 can disrupt the survival and proliferation of malignant cells expressing this molecule The downstream effects of this disruption are complex and involve various aspects of cellular metabolism and signaling

Result of Action

The primary result of CID 1084363’s action is the reduction in the number of CD38-expressing malignant cells . This can lead to a decrease in tumor size and potentially slow the progression of diseases associated with these cells. The molecular and cellular effects of CID 1084363’s action are complex and involve changes in cell signaling, metabolism, and survival.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid involves several steps. One common method includes the condensation of appropriate starting materials under controlled conditions to form the pyrimidine ring, followed by functional group modifications to introduce the hydroxy and acetic acid groups .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid include:

Uniqueness

What sets (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid apart from similar compounds is its specific functional groups and their arrangement, which confer unique chemical and biological properties. These properties make it particularly valuable in research and industrial applications .

Properties

IUPAC Name

2-(2,6-dimethyl-4-oxo-1H-pyrimidin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-4-6(3-7(11)12)8(13)10-5(2)9-4/h3H2,1-2H3,(H,11,12)(H,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOQEOLOKRTHEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N=C(N1)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N=C(N1)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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